5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Catalog No.
S1917298
CAS No.
22097-10-5
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

CAS Number

22097-10-5

Product Name

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

IUPAC Name

5-methylthiadiazole-4-carboxylic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8)

InChI Key

ZLJIFINJKVSIRN-UHFFFAOYSA-N

SMILES

CC1=C(N=NS1)C(=O)O

solubility

0.35 M

Canonical SMILES

CC1=C(N=NS1)C(=O)O

The exact mass of the compound 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.35 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of methyl isothiocyanate with cyanoacetic acid in the presence of a base catalyst PubChem.

Potential Applications

Research suggests that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid may have various potential applications, including:

  • Pharmaceuticals: Due to its structural similarity to certain antibiotics, researchers are investigating its potential as an antimicrobial agent [].
  • Agrochemicals: Some studies have explored its use as a fungicide [].

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₄H₄N₂O₂S, and it features a carboxylic acid functional group at the fourth position of the thiadiazole ring. This compound is recognized for its potential utility in various agricultural applications, particularly as a pesticide and plant growth regulator .

The reactivity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-methyl-1,2,3-thiadiazole.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its solubility and application in formulations .
  • Nucleophilic Substitution: The nitrogen atoms in the thiadiazole ring can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may exhibit enhanced biological activity.

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid has demonstrated significant biological activity:

  • Antimicrobial Properties: It exhibits bactericidal and fungicidal effects, making it a candidate for agricultural use in controlling plant pathogens .
  • Insecticidal Activity: Studies have shown that this compound can effectively reduce insect populations, particularly when used in combination with other agricultural agents .
  • Plant Growth Regulation: It may act as a plant growth regulator, enhancing growth and resistance to stress factors like pests and diseases .

Several methods have been developed for synthesizing 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid:

  • Cyclization Reactions: This involves the reaction of appropriate precursors containing both sulfur and nitrogen atoms under acidic or basic conditions to form the thiadiazole ring.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into a suitable precursor compound.
  • Multistep Synthesis: Some methods involve multiple steps starting from simpler organic compounds that undergo various transformations to yield the final product .

The primary applications of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid include:

  • Agricultural Pesticides: Its efficacy against various pathogens makes it suitable for use as a pesticide in crop protection.
  • Plant Growth Regulators: It can enhance plant growth and resilience against environmental stressors.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Research has indicated that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid interacts synergistically with other agrochemicals. For example:

  • When combined with certain insecticides or fungicides, it enhances their effectiveness against target pests and diseases.
  • Its role as an adjuvant has been studied extensively; it improves the absorption and efficacy of active ingredients in pesticide formulations .

Several compounds share structural similarities with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidSimilar thiadiazole structureDifferent positioning of carboxylic group
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylateEster derivativeEnhanced solubility; used in different formulations
5-Ethylthio-1,2,3-thiadiazoleContains ethylthio groupExhibits different biological activities

These compounds differ primarily in their functional groups' positions or types, affecting their biological activity and applications. The unique positioning of the carboxylic acid group in 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid contributes significantly to its specific properties and uses compared to its analogs.

XLogP3

0.7

Wikipedia

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Dates

Last modified: 08-16-2023

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